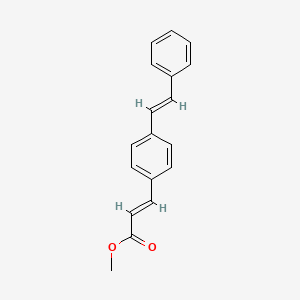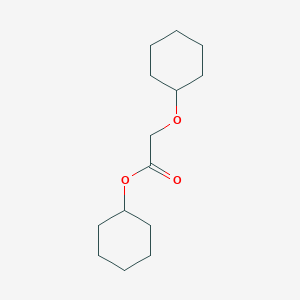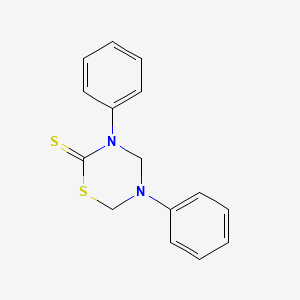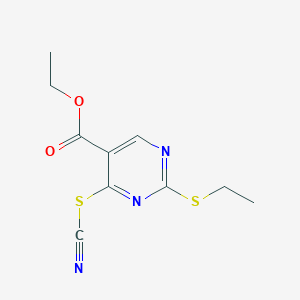
Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl 2-(ethylthio)pyrimidine-5-carboxylate with thiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiocyanate group or to modify the pyrimidine ring.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
- Ethyl 2-(methylthio)-4-thiocyanatopyrimidine-5-carboxylate
- Ethyl 2-(propylthio)-4-thiocyanatopyrimidine-5-carboxylate
- Ethyl 2-(butylthio)-4-thiocyanatopyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both ethylthio and thiocyanate groups provides a distinct chemical profile that can be exploited in various applications.
特性
CAS番号 |
6628-05-3 |
|---|---|
分子式 |
C10H11N3O2S2 |
分子量 |
269.3 g/mol |
IUPAC名 |
ethyl 2-ethylsulfanyl-4-thiocyanatopyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2S2/c1-3-15-9(14)7-5-12-10(16-4-2)13-8(7)17-6-11/h5H,3-4H2,1-2H3 |
InChIキー |
GLDYLBKSTPMITK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1SC#N)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


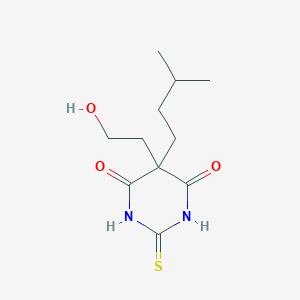
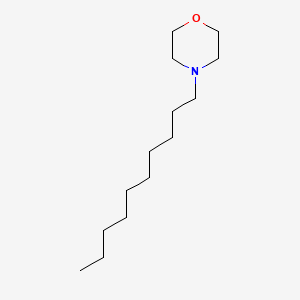
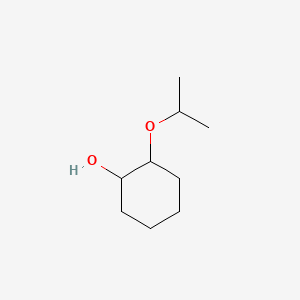



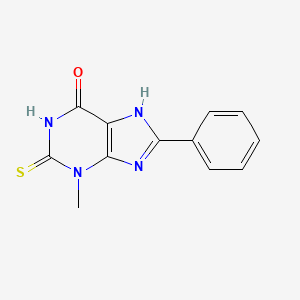
![4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11959085.png)


